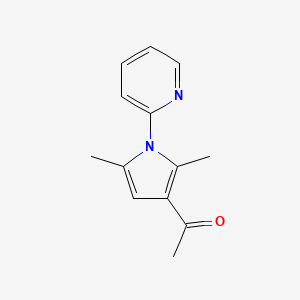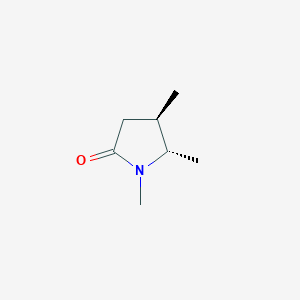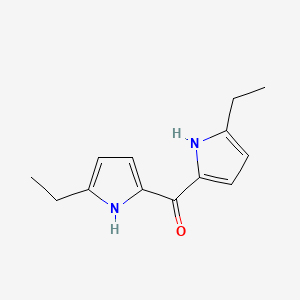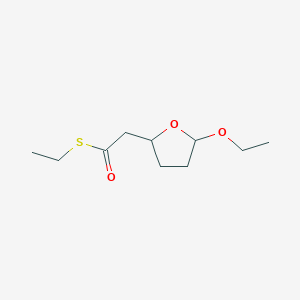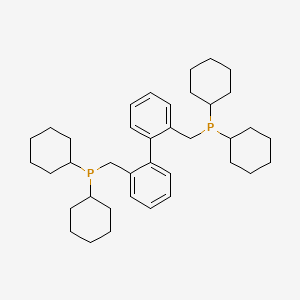![molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4](/img/structure/B12890173.png)
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to an oxazole ring, which is further substituted with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(thiophen-2-yl)oxazole with 4-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol.
Substitution: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)-2-nitrobenzaldehyde (in the case of nitration).
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid:
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol: A reduced form that may serve as an intermediate in organic synthesis.
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is unique due to its combination of a benzaldehyde group with an oxazole and thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
103789-62-4 |
|---|---|
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
InChI-Schlüssel |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


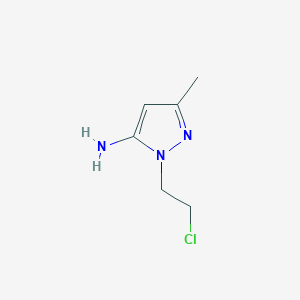
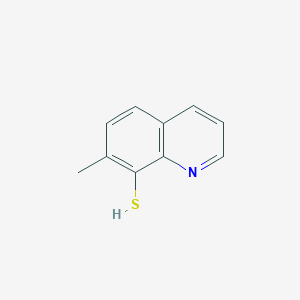
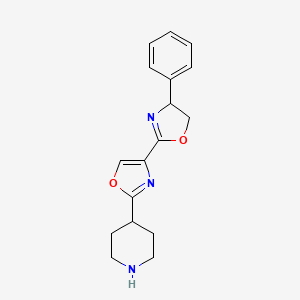
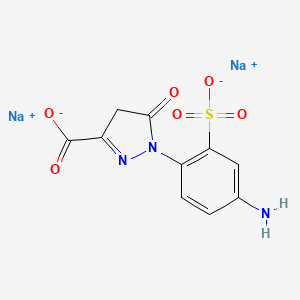
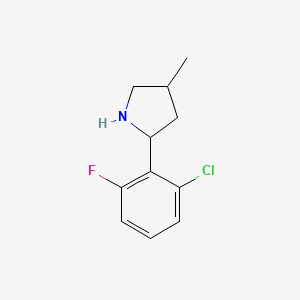
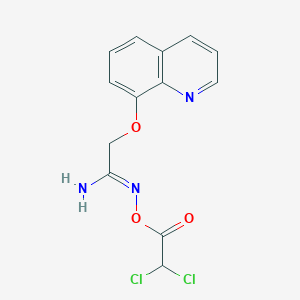
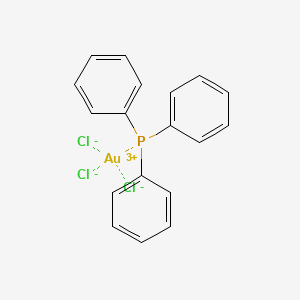
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

